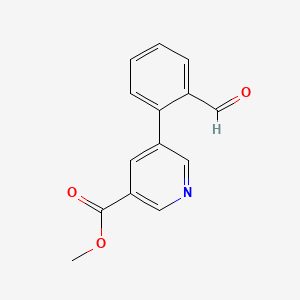
Methyl 5-(2-Formylphenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-Formylphenyl)nicotinate:
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with nicotinic acid and 2-formylphenylboronic acid.
Reaction Conditions: The reaction involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions (e.g., room temperature, inert atmosphere).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Catalysts: The use of efficient catalysts and optimized reaction conditions to enhance the reaction rate and selectivity.
Safety Measures: Implementation of safety protocols to handle hazardous reagents and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of a hydroxylated derivative.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydroxylated derivatives and alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Methyl 5-(2-Formylphenyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in multistep synthetic routes.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of drugs targeting specific diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound may act as an inhibitor of certain enzymes, interfering with their catalytic activity.
Pathway Modulation: It can modulate specific biochemical pathways, leading to changes in cellular processes.
Mechanism: The exact mechanism of action depends on the specific biological target and pathway involved. It may involve binding to the active site of an enzyme or interacting with other molecular components within the cell.
Comparison with Similar Compounds
Methyl 2-Formylbenzoate: Another compound with a formyl group attached to a benzene ring, but lacking the nicotinate moiety.
Methyl Nicotinate: Similar to Methyl 5-(2-Formylphenyl)nicotinate but without the formyl group.
Uniqueness: this compound is unique due to its combination of the formyl group and the nicotinate moiety, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 5-(2-formylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)12-6-11(7-15-8-12)13-5-3-2-4-10(13)9-16/h2-9H,1H3 |
InChI Key |
MSKXCIIOXMXWNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















